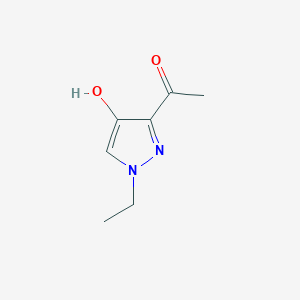
1-(1-ethyl-4-hydroxy-1H-pyrazol-3-yl)ethanone
Numéro de catalogue B8703996
Poids moléculaire: 154.17 g/mol
Clé InChI: HBOXBGDCXUYWSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08318762B2
Procedure details


A 40% aqueous solution of glyoxal (2.3 g, 1.8 mL, 16 mmol) was added to a solution of 2-oxopropanal ethylhydrazone (1.83 g, 16 mmol) in water (90 mL). The mixture was heated at reflux for 1 hour. The reaction was cooled to room temperature and extracted with CH2Cl2 (4×). The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford 1-(1-ethyl-4-hydroxy-1H-pyrazol-3-yl)ethanone as a yellow oil (2.16 g, 87%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2-oxopropanal ethylhydrazone
Quantity
1.83 g
Type
reactant
Reaction Step One


Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=[O:2].[CH2:5]([NH:7][N:8]=[CH:9][C:10](=[O:12])[CH3:11])[CH3:6]>O>[CH2:5]([N:7]1[CH:11]=[C:10]([OH:12])[C:9]([C:1](=[O:2])[CH3:3])=[N:8]1)[CH3:6]
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (4×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1N=C(C(=C1)O)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
